

o-Cumylphenol synthesis Friedel-Crafts alkylation protocol

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Compound Focus: o-Cumylphenol

CAS No.: 18168-40-6

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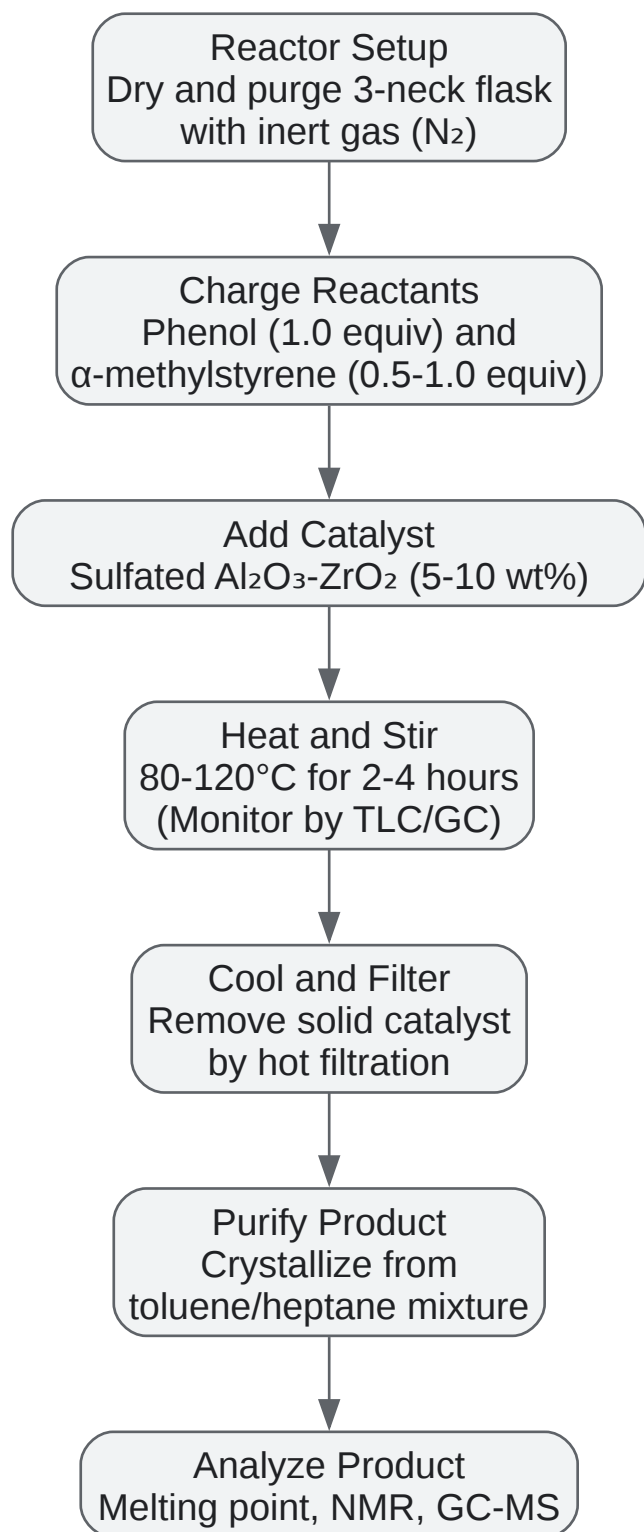
Chemistry Introduction

o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol) is an ortho-alkylated phenol. The synthesis proceeds via a **Friedel-Crafts alkylation** where phenol is reacted with α -methylstyrene (AMS) in the presence of a Brønsted or Lewis acid catalyst [1].

A key challenge is **controlling regioselectivity** to favor the *ortho*- isomer over the typically more thermodynamically stable *para*- isomer. The following protocol is adapted from an industrial process, using a heterogeneous catalyst designed for high *para*- selectivity; modifying reaction conditions can help shift selectivity toward the *ortho*- product [1].

Detailed Synthesis Protocol

The following workflow and detailed procedure are adapted from a patent for producing *p*-cumylphenol, which can be modified to target the *ortho*- isomer [1].



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Materials

- **Reactants:** Phenol (ACS grade, 1.0 equivalent), α -Methylstyrene (AMS, 95+%, stabilized, 0.5-1.0 equivalents).
- **Catalyst:** Sulfated aluminum oxide-zirconium oxide ($\text{SO}_4^{2-}/\text{Al}_2\text{O}_3\text{-ZrO}_2$, 5-15 wt% SO_4 ions) [1]. *Anhydrous aluminum chloride (AlCl_3) can be used as a homogeneous alternative, but with potential for lower selectivity.*
- **Solvent:** Toluene (anhydrous). A solvent may not be strictly necessary due to the liquid state of the reactants, but it can improve mixing.
- **Equipment:** 100 mL 3-neck round-bottom flask, magnetic stirrer, reflux condenser, thermometer, inert gas (N_2) inlet, oil bath, heating mantle, and filtration setup.

Procedure

- **Reactor Setup:** Assemble the flask fitted with a condenser, thermometer, and inlet. Dry the assembly and maintain a slight positive pressure of inert gas (N_2) throughout the reaction.
- **Charge Reactants:** Charge phenol (1.0 equiv, e.g., 9.4 g, 0.1 mol) and α -methylstyrene (0.5-1.0 equiv, e.g., 11.8 g, 0.1 mol) to the flask.
- **Add Catalyst:** Add the solid sulfated $\text{Al}_2\text{O}_3\text{-ZrO}_2$ catalyst (5-10 wt% of total reaction mass) to the reaction mixture with efficient stirring.
- **Reaction:** Heat the mixture to 80-120°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC.
- **Work-up:** After completion, cool the mixture to ~50°C and separate the catalyst by hot filtration. Wash the filter cake with warm toluene.
- **Isolation and Purification:** Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a toluene/heptane mixture to yield *o*-cumylphenol as a white to off-white solid [2].

Characterization & Reaction Data

Table 1: Physicochemical Properties of *o*-Cumylphenol [2]

Property	Value / Description
CAS Number	599-64-4 (for 4-Cumylphenol)
Molecular Formula	$\text{C}_{15}\text{H}_{16}\text{O}$
Molecular Weight	212.29 g/mol

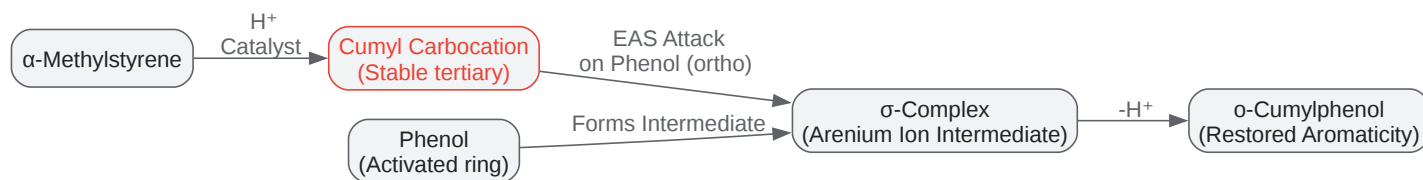
Property	Value / Description
Melting Point	74-76 °C (for pure 4-isomer)
Boiling Point	~335 °C
Appearance	White to off-white crystalline solid

Table 2: Key Reaction Parameters from Patent Literature (for p-Cumylphenol) [1]

Parameter	Optimal Range / Condition
Molar Ratio (Phenol:AMS)	2:1 to 20:1
Catalyst	SO ₄ ²⁻ /Al ₂ O ₃ -ZrO ₂
Temperature	80-120 °C
Reaction Time	2-4 hours
Key Impurity (Dimer)	< 0.7% (with optimized catalyst)
o-Isomer Content	~2.2% (with Zeolite catalyst)

Mechanism and Regioselectivity

The reaction proceeds via a classic **electrophilic aromatic substitution**. The catalyst facilitates the protonation of α -methylstyrene to form a stable, tertiary **cumyl carbocation**, which acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of phenol [3] [4] [5].



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The **ortho/para ratio** is influenced by:

- **Catalyst Type:** Heterogeneous catalysts like zeolites or sulfated metal oxides can be engineered to favor transition states leading to one isomer over the other via steric constraints [1].
- **Temperature:** Lower temperatures often favor kinetic products (frequently the *ortho*- isomer), while higher temperatures favor the more stable *para*- isomer.
- **Solvent and Sterics:** The bulky cumyl group and potential for hydrogen bonding with the phenolic -OH group can influence the approach of the electrophile.

Troubleshooting and Safety

Issue	Potential Cause	Solution
Low Conversion	Inactive catalyst, incorrect stoichiometry, low temperature	Ensure catalyst is freshly activated; use excess phenol to drive reaction and suppress side products [1].
Poor <i>o</i> -Selectivity	Reaction conditions favor thermodynamic product	Lower reaction temperature; screen different solid acid catalysts.
Polyalkylation	Excess AMS relative to phenol	Increase phenol-to-AMS molar ratio (e.g., 4:1 or higher) [1].
Dimer Formation	Self-reaction of α -methylstyrene	Controlled addition of AMS; use of selective catalyst [1].

Safety Notes:

- Perform all operations with proper personal protective equipment (PPE) in a well-ventilated fume hood.
- Phenol is corrosive and toxic by skin contact. Handle with extreme care.
- α -Methylstyrene is flammable and can polymerize. Keep it stabilized and store under an inert atmosphere if necessary.
- The final product may cause skin and eye irritation (H315-H319-H335) [2].

Research Applications

While *o*-cumylphenol is a specific chemical entity, its parent compound and isomers are valuable in industrial and research contexts, primarily as:

- **Precursor** for high-performance polymers like polycarbonates and phenolic resins [6] [2].
- **Building Block** in organic synthesis and for the preparation of specialty chemicals [6].
- **Model Compound** for studying regioselectivity in Friedel-Crafts alkylation of phenols.

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